

Application Notes: Hpk1-IN-16 Combination Therapy with Anti-PD-1

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Compound of Interest		
Compound Name:	Hpk1-IN-16	
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Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, is a critical negative regulator of immune cell activation.[1][2] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening T-cell activation, proliferation, and cytokine production.[3][4][5] In the context of cancer, this braking mechanism can hinder the immune system's ability to mount an effective anti-tumor response.[5] The inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance anti-tumor immunity.[1][6]

Mechanism of Action

Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the serine 376 residue.[3] [7][8] This phosphorylation event leads to the ubiquitination and proteasomal degradation of SLP-76, which in turn destabilizes the TCR signaling complex and attenuates downstream pathways, including the phosphorylation of PLCy1 and ERK.[1][9]

HPK1 inhibitors, such as **Hpk1-IN-16** and other novel small molecules, function by blocking the kinase activity of HPK1.[5][8] This prevents the phosphorylation and subsequent degradation of SLP-76, leading to sustained TCR signaling, enhanced T-cell activation, and a more robust anti-tumor immune response.[1][5]

Synergy with Anti-PD-1 Therapy







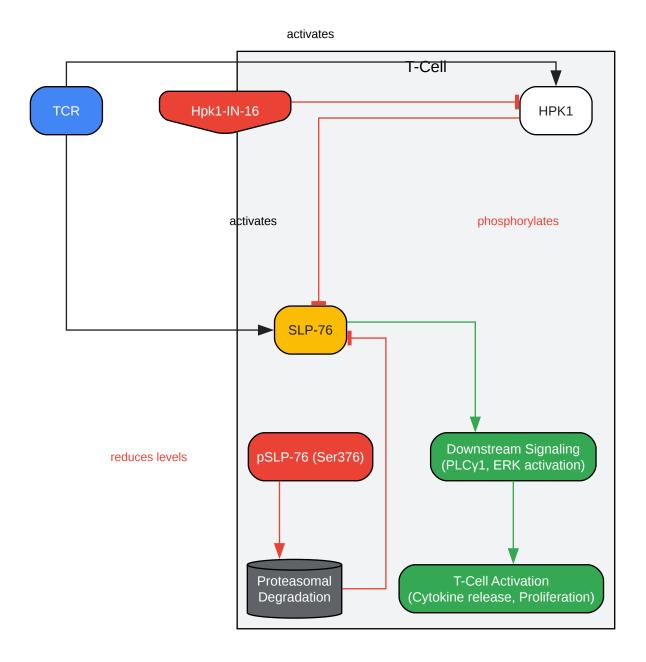
Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T-cells that, upon binding to its ligand PD-L1 on tumor cells, suppresses T-cell activity. Anti-PD-1/PD-L1 antibodies block this interaction, releasing the "brakes" on T-cells within the tumor microenvironment. However, many tumors do not respond to checkpoint blockade alone, often due to insufficient T-cell activation.[10][11]

Combining an HPK1 inhibitor with an anti-PD-1 antibody offers a synergistic, dual-pronged approach:

- HPK1 Inhibition: "Steps on the gas" by lowering the threshold for T-cell activation and increasing the magnitude of the initial anti-tumor response.[12][13]
- Anti-PD-1 Blockade: "Releases the brakes" by preventing the tumor from deactivating the newly invigorated T-cells.

This combination has been shown to significantly enhance tumor growth suppression in preclinical models compared to either monotherapy, particularly in tumors with low antigenicity. [6][10][12] The synergy results in robust IFN-y secretion and improved T-cell-mediated tumor killing.[12]





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Caption: HPK1 signaling pathway and point of inhibition.

Quantitative Data Summary

The following tables summarize preclinical data for representative small molecule HPK1 inhibitors.

Table 1: In Vitro Potency of HPK1 Inhibitors



Compound	Assay	Target/Cell Line	Potency (IC50 / EC50)	Reference
HMC-B17	HPK1 Inhibition (Biochemical)	Recombinant HPK1	IC50 = 1.39 nM	[14]
	IL-2 Secretion	Jurkat Cells	EC50 = 11.56 nM	[14]
CompK	pSLP76 Inhibition	Human Primary T-Cells	IC50 = 290 nM	[15]

| | pSLP76 Inhibition | Mouse Whole Blood | IC50 \approx 6 μ M |[12] |

Table 2: In Vivo Efficacy of HPK1 Inhibitor Combination Therapy



Model	Treatment Groups	Dosing Schedule	Key Outcomes	Reference
CT26 Syngeneic Model	1. Vehicle	HMC-B17: Not specified	Combination TGI = 71.24%	[14]
	2. Anti-PD-L1	Anti-PD-L1: Not specified	Synergistic antitumor efficacy	
	3. HMC-B17 + Anti-PD-L1			
1956 Sarcoma Syngeneic Model	1. Vehicle	CompK: 30 or 100 mg/kg, BID, PO for 5 days	Dose-dependent reduction in pSLP76	[12]
	2. CompK		Dose-dependent increase in IFN- y, CD25, CD69	[12]
MC38 Syngeneic Model	1. Vehicle	CompK: Not specified	Combination treatment led to superb antitumor efficacy	[12]
	2. Anti-PD-1	Anti-PD-1: Not specified	Significantly enhanced T-cell priming in lymph nodes	[12]
	3. CompK			
	4. CompK + Anti- PD-1			
Multiple Syngeneic Models (12 total)	1. Vehicle	DS21150768: Not specified	Combination suppressed tumor growth in multiple models	[6]



Model	Treatment Groups	Dosing Schedule	Key Outcomes	Reference
	2. Anti-PD-1	Anti-PD-1: Not specified		
	3. DS21150768			

| | 4. DS21150768 + Anti-PD-1 | | | |

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation and Cytokine Release Assay

This protocol details the methodology to assess the effect of an HPK1 inhibitor on T-cell activation by measuring cytokine production.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- RosetteSep™ Human T Cell Enrichment Cocktail
- RPMI 1640 medium with 10% FBS
- Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
- **Hpk1-IN-16** (or other HPK1 inhibitor)
- DMSO (vehicle control)
- 96-well flat-bottom culture plates
- Human IFN-y or IL-2 ELISA Kit

Methodology:

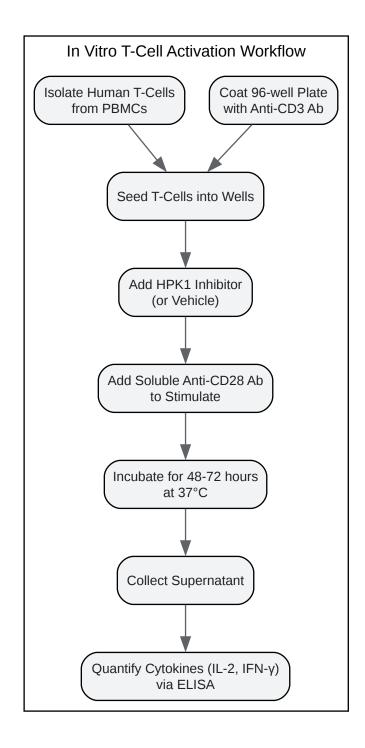
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- T-Cell Isolation: Isolate primary human T-cells from fresh PBMCs using a negative selection kit according to the manufacturer's instructions.
- Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 μg/mL in PBS) by incubating for 2-4 hours at 37°C. Wash plates twice with sterile PBS before use.
- Cell Plating: Seed the isolated T-cells at a density of 1-2 x 10 5 cells/well in 200 μL of complete RPMI medium.
- Compound Treatment: Add the HPK1 inhibitor at various concentrations (e.g., 1 nM to 10 μM) to the designated wells. Include a vehicle control (DMSO) group.
- T-Cell Stimulation: Add soluble anti-CD28 antibody (e.g., 1 μg/mL) to all wells (except unstimulated controls) to provide co-stimulation.
- Incubation: Culture the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.
- Cytokine Analysis: Quantify the concentration of IFN-y or IL-2 in the supernatants using an ELISA kit, following the manufacturer's protocol.





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Caption: Workflow for in vitro T-cell activation assay.

Protocol 2: In Vivo Syngeneic Mouse Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of **Hpk1-IN-16** combined with an anti-PD-1 antibody in a syngeneic mouse model.[16]



Materials:

- C57BL/6 or BALB/c mice (6-8 weeks old).[16]
- Syngeneic tumor cell line (e.g., MC38 for C57BL/6, CT26 for BALB/c).[14][16]
- **Hpk1-IN-16** formulated for oral (PO) administration.
- Anti-PD-1 antibody (e.g., clone RMP1-14) and isotype control antibody.[17][18]
- Phosphate-buffered saline (PBS).
- Syringes, needles, oral gavage needles.
- Calipers for tumor measurement.

Methodology:

- Tumor Inoculation: Subcutaneously inject 0.5 1 x 10⁶ tumor cells (e.g., MC38) in 100 μ L of PBS into the right flank of each mouse.[16]
- Tumor Growth: Allow tumors to establish and reach a palpable size of approximately 50-100 mm³. This typically takes 7-10 days.[16]
- Randomization: Randomize mice into four treatment groups (n=8-10 mice/group):
 - Group 1: Vehicle (PO, daily) + Isotype Control (IP, every 3-4 days)
 - Group 2: Hpk1-IN-16 (PO, daily) + Isotype Control (IP, every 3-4 days)
 - Group 3: Vehicle (PO, daily) + Anti-PD-1 (IP, every 3-4 days)
 - Group 4: Hpk1-IN-16 (PO, daily) + Anti-PD-1 (IP, every 3-4 days)
- Treatment Administration:
 - Administer the HPK1 inhibitor or vehicle via oral gavage at the desired dose (e.g., 30-100 mg/kg) on a specified schedule (e.g., once or twice daily).[12]

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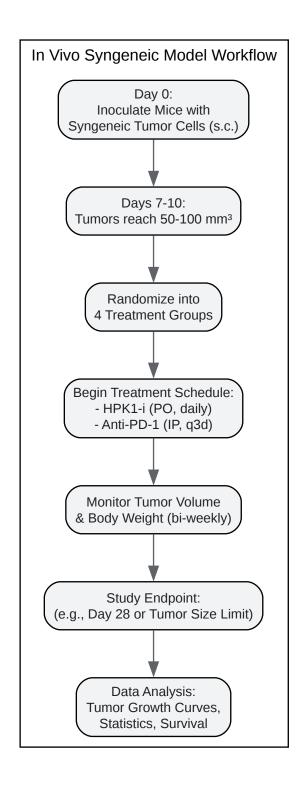


Administer the anti-PD-1 antibody or isotype control via intraperitoneal (IP) injection (e.g., 100-200 μ g/mouse) every 3-4 days.[16][17]

· Monitoring:

- Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[16]
- Monitor body weight and general animal health throughout the study.
- Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predefined endpoint size (e.g., 1,500 mm³).[16]
- Data Analysis:
 - Plot mean tumor volume ± SEM for each group over time.
 - Perform statistical analysis (e.g., two-way ANOVA) to determine significant differences between groups.[16]
 - Generate Kaplan-Meier survival curves if applicable.
 - Optional: At the study endpoint, harvest tumors and spleens for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).[19]





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Caption: Timeline for in vivo combination therapy study.



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